

Unveiling the Carbonic Anhydrase IX Binding Affinity of ZINC49534341: A Technical Guide

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Compound of Interest

Compound Name: ZINC49534341

Cat. No.: B2551769

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Abstract

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.^{[1][2][3][4]} This has rendered it a compelling target for the development of novel anticancer therapies.^{[1][2][3][4][5]} The ZINC database, a comprehensive library of commercially available compounds, serves as a valuable resource for the virtual screening and identification of potential CA IX inhibitors.^{[6][7][8][9][10]} This technical guide focuses on the binding affinity of the compound **ZINC49534341** with carbonic anhydrase IX. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific experimental or computational data regarding the binding affinity or inhibitory activity of **ZINC49534341** against carbonic anhydrase IX.

Therefore, this document will serve as a methodological template, outlining the requisite experimental protocols and data presentation formats for characterizing the binding affinity of a hypothetical ZINC compound, designated here as "ZINC-HYPOTHETICAL," to carbonic anhydrase IX. This guide is intended to provide researchers with a structured framework for the evaluation of potential CA IX inhibitors discovered through virtual screening of the ZINC database.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.^{[11][12]} Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor 1 α (HIF-1 α) pathway.^{[1][13]} By maintaining a neutral intracellular pH and acidifying the extracellular space, CA IX promotes cancer cell survival, proliferation, and invasion.^{[4][13]} The limited expression of CA IX in normal tissues makes it an attractive and specific target for anticancer drug development.^[3]

Hypothetical Quantitative Data for ZINC-HYPOTHETICAL

The following tables present a hypothetical but representative dataset for a novel CA IX inhibitor, "ZINC-HYPOTHETICAL," identified from the ZINC database.

Table 1: In Vitro Inhibitory Activity of ZINC-HYPOTHETICAL against Carbonic Anhydrase Isoforms

Enzyme Isoform	Inhibition Constant (K _i) (nM)
hCA I	>10,000
hCA II	1,250
hCA IX	45.8
hCA XII	312.5

Data are presented as the mean of three independent experiments.

Table 2: Biophysical Characterization of ZINC-HYPOTHETICAL Binding to hCA IX

Assay Method	Binding Affinity (K _D) (nM)	Stoichiometry (N)
Isothermal Titration Calorimetry (ITC)	52.3	1.05
Surface Plasmon Resonance (SPR)	48.9	Not Applicable

Data are presented as the mean of three independent experiments.

Experimental Protocols

Stopped-Flow Carbonic Anhydrase Activity Assay

This assay measures the inhibition of CA-catalyzed CO₂ hydration.

Materials:

- Recombinant human CA isoforms (I, II, IX, and XII)
- ZINC-HYPOTHETICAL (or test compound) dissolved in DMSO
- CO₂-saturated water
- Buffer solution (e.g., 20 mM HEPES, pH 7.4)
- pH indicator (e.g., p-nitrophenol)
- Stopped-flow spectrophotometer

Procedure:

- Prepare a series of dilutions of the test compound in the assay buffer.
- In one syringe of the stopped-flow apparatus, load the CA enzyme solution (final concentration, e.g., 10 nM) and the pH indicator in the buffer.
- In the second syringe, load the CO₂-saturated water.

- Rapidly mix the contents of the two syringes.
- Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production from the enzymatic reaction.
- Repeat the experiment in the presence of varying concentrations of the test compound.
- Calculate the initial rates of reaction from the absorbance data.
- Determine the IC_{50} value by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (K_D), stoichiometry (N), and thermodynamic parameters.

Materials:

- Purified recombinant hCA IX
- ZINC-HYPOTHETICAL (or test compound)
- ITC buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)
- Isothermal titration calorimeter

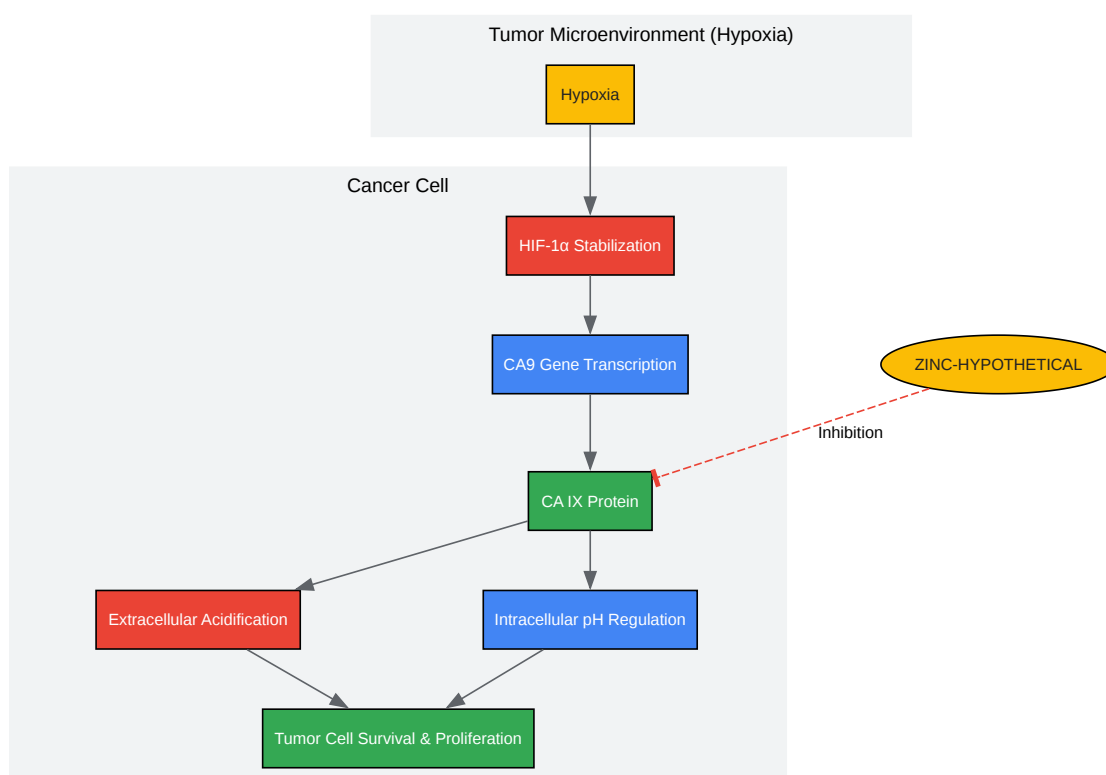
Procedure:

- Dialyze the protein and dissolve the compound in the same ITC buffer to minimize heat of dilution effects.
- Load the protein solution into the sample cell of the calorimeter.
- Load the compound solution into the injection syringe.
- Perform a series of small, sequential injections of the compound into the protein solution.

- Measure the heat evolved or absorbed after each injection.
- Integrate the heat peaks to generate a binding isotherm.
- Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_D , N , and the enthalpy of binding (ΔH).

Visualizations

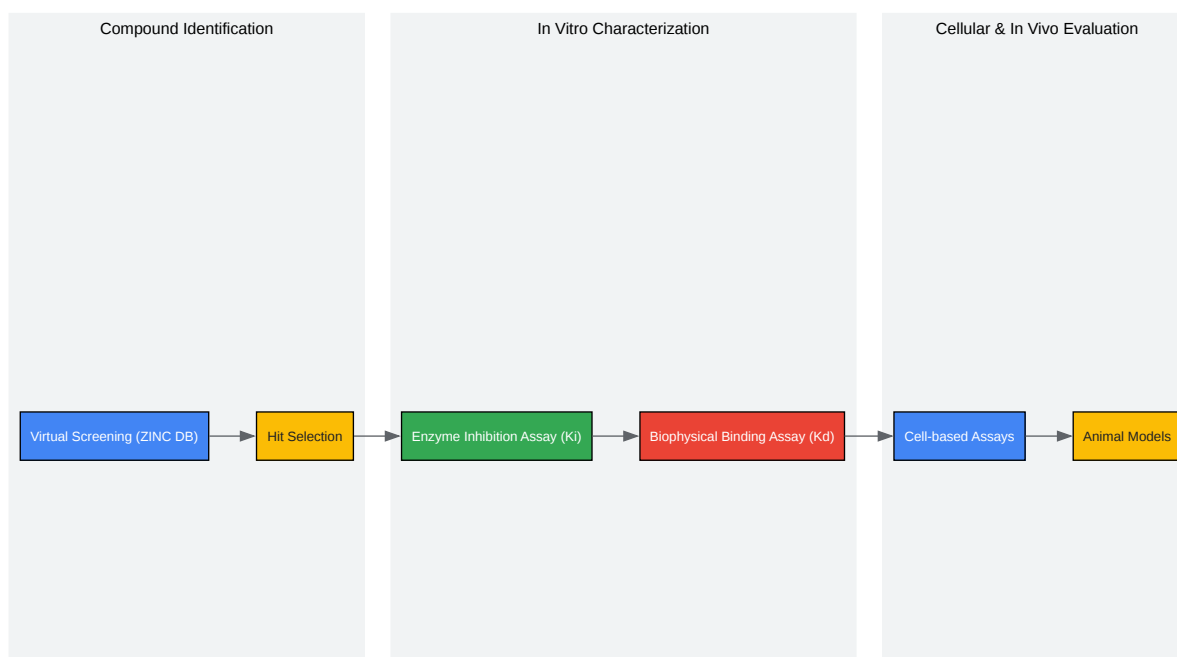
Signaling Pathway



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Caption: Hypoxia-induced CA IX signaling pathway and the inhibitory action of a hypothetical compound.

Experimental Workflow



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Caption: General workflow for the identification and characterization of a novel CA IX inhibitor.

Conclusion

While specific data for **ZINC49534341** is not currently available, this guide provides a comprehensive framework for the in-depth technical evaluation of any potential carbonic anhydrase IX inhibitor identified from the ZINC database. The detailed protocols and data presentation formats outlined herein are intended to facilitate standardized and rigorous characterization of novel compounds targeting CA IX for cancer therapy. Future research efforts are warranted to explore the vast chemical space of the ZINC database for the discovery of potent and selective CA IX inhibitors.

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